N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
N-methyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-22-16(24)11-5-7-12(8-6-11)17-23-15(10-25-17)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCQIUJKLRRIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole intermediate. This intermediate is then coupled with 4-bromo-N-methylbenzamide under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Analogous compounds like 3-Fluoro-N-[4-(tert-butyl)-thiazol-2-yl]benzamide (logP ~2.8) balance lipophilicity with polar groups .
- Metabolic Stability: Methyl substitution on the benzamide nitrogen may reduce oxidative metabolism compared to unsubstituted analogs.
Biological Activity
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₃F₃N₂OS
Molecular Weight: 362.37 g/mol
CAS Number: 338397-02-7
The compound features a trifluoromethyl group , a thiazole ring , and a benzamide moiety , which are known to enhance biological activity and metabolic stability. The trifluoromethyl group is particularly noted for improving binding affinity to biological targets, making it a valuable functional group in drug design .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, allowing it to modulate various biological pathways effectively. Research indicates that compounds with similar structures often exhibit significant interactions through hydrophobic contacts and limited hydrogen bonding .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-containing compounds, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | A-431 | < 1.98 |
| Doxorubicin | A-431 | Reference |
In a study comparing various thiazole derivatives, this compound demonstrated an IC₅₀ value comparable to that of established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to antitumor properties, this compound has been evaluated for its antimicrobial activity . Research indicates that compounds with similar structural features exhibit significant activity against various pathogens:
| Compound | Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Significant |
| Control (Norfloxacin) | Staphylococcus aureus | Standard |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in A-431 cells through activation of the intrinsic apoptotic pathway. Molecular dynamics simulations revealed that the compound interacts predominantly with Bcl-2 proteins, which are crucial regulators of apoptosis .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of this compound. It was found to inhibit specific kinases involved in cancer progression, showcasing its potential as a targeted therapy option. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could further enhance inhibitory potency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiazole Ring Formation : Utilizing Hantzsch thiazole synthesis, where α-haloketones (e.g., 3-(trifluoromethyl)phenyl-substituted α-bromoketones) react with thioamides under acidic or basic conditions .
- Benzamide Coupling : The methylbenzamide group is introduced via amidation reactions using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
- Key Conditions : Solvent choice (DMF for polar intermediates), temperature control (0–5°C for amidation to prevent racemization), and catalyst optimization (e.g., Pd catalysts for cross-coupling steps) significantly affect yield (reported 60–85%) and purity (>95% by HPLC) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., trifluoromethyl resonance at ~110–120 ppm in C NMR) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the thiazole-benzamide dihedral angle (typically 15–30°), confirming spatial orientation of substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 419.12; observed 419.10 ± 0.02) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of thiazole-containing benzamide derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization during thiazole formation). Adjust stoichiometry (limiting α-haloketone excess to <1.1 eq) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce thioamide decomposition, while additives like molecular sieves absorb reactive intermediates .
- Catalyst Tuning : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency (>90% conversion) in Suzuki-Miyaura steps .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from variable cell lines (HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that contribute to observed activity .
- Structural Analog Testing : Replace the trifluoromethyl group with -CFH or -Cl to isolate electronic vs. steric effects on target binding .
Q. How can molecular docking studies be designed to predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., kinase domains) from PDB (e.g., 4AKE). Optimize protonation states using tools like PROPKA .
- Ligand Parameterization : Assign partial charges to the trifluoromethyl group using DFT calculations (B3LYP/6-31G* basis set) .
- Docking Validation : Compare AutoDock Vina scores with experimental IC values (R > 0.7 indicates predictive accuracy). Pose validation via RMSD < 2.0 Å from crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
